molecular formula C9H18O2 B3422800 Isononanoic acid CAS No. 26896-18-4

Isononanoic acid

Cat. No.: B3422800
CAS No.: 26896-18-4
M. Wt: 158.24 g/mol
InChI Key: XZOYHFBNQHPJRQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Isononanoic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as acyl-CoA synthetase, which activates the fatty acid by converting it into this compound-CoA. This activated form can then participate in metabolic pathways, including beta-oxidation. Additionally, this compound can interact with proteins and other biomolecules, influencing their structure and function. For instance, it can bind to albumin in the bloodstream, facilitating its transport to different tissues .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in regulating lipid metabolism and inflammation. This activation can lead to changes in gene expression, promoting the uptake and utilization of fatty acids . Additionally, this compound can impact cellular metabolism by serving as a substrate for energy production through beta-oxidation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to and activate PPARs, leading to changes in gene expression that promote lipid metabolism and reduce inflammation. This compound can also inhibit enzymes such as acetyl-CoA carboxylase, which plays a role in fatty acid synthesis. This inhibition can decrease the production of fatty acids, thereby influencing cellular lipid levels . Furthermore, this compound can undergo beta-oxidation, generating acetyl-CoA, which enters the citric acid cycle for energy production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature and pH. It can undergo degradation, leading to the formation of by-products that may affect cellular function. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can alter cellular metabolism and gene expression. For instance, prolonged exposure to this compound can lead to the upregulation of genes involved in fatty acid oxidation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can promote lipid metabolism and energy production without causing adverse effects. At high doses, it can lead to toxicity and adverse effects such as liver damage and inflammation. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular function and metabolism . It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including beta-oxidation and lipid metabolism. It interacts with enzymes such as acyl-CoA synthetase and acetyl-CoA carboxylase, influencing the activation and synthesis of fatty acids. This compound can also affect metabolic flux by altering the levels of metabolites such as acetyl-CoA and malonyl-CoA . These changes can impact energy production and lipid homeostasis within cells.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In the bloodstream, it binds to albumin, which facilitates its transport to various tissues. Within cells, this compound can be transported by fatty acid transport proteins (FATPs) and incorporated into cellular membranes. Its distribution within tissues can influence its localization and accumulation, affecting its biological activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as mitochondria, where it undergoes beta-oxidation for energy production. Additionally, this compound can be incorporated into cellular membranes, affecting their structure and function . The localization of this compound within cells can impact its activity and interactions with other biomolecules.

Comparison with Similar Compounds

Isononanoic acid is similar to other branched-chain carboxylic acids, such as:

Uniqueness

This compound is unique due to its branched structure, which imparts specific physical and chemical properties. This makes it particularly useful in applications requiring high purity and consistent performance, such as synthetic lubricants and plasticizers .

Properties

IUPAC Name

7-methyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-8(2)6-4-3-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOYHFBNQHPJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883129
Record name 7-Methyloctanoic acid
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693-19-6, 26896-18-4
Record name 7-Methyloctanoic acid
Source CAS Common Chemistry
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Record name 7-Methyloctanoic acid
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Record name Isononanoic acid
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Record name 7-Methyloctanoic acid
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Record name Isononanoic acid
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Record name 7-METHYLOCTANOIC ACID
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Synthesis routes and methods I

Procedure details

Diisobutene, either prepared by the oligomerization of pure isobutene obtained by redissociation or obtained in the course of workup of a butadiene-free raffinate I, is then converted to a C9 derivative lengthened by one carbon atom. Industrial operation involves the hydroformylation or oxo process in which diisobutene is converted to the corresponding aldehyde with carbon monoxide and hydrogen in the presence of rhodium or cobalt catalysts. Since diisobutene predominantly comprises the octenes 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene, the hydroformylation reaction gives the C9 aldehyde 3,5,5-trimethylhexanal as the main constituent. Further C9 isomers present in small amounts are 3,4,4- and 3,4,5-trimethylhexanal, and also 2,5,5-trimethylhexanal, 4,5,5-trimethylhexanal and 6,6-dimethylheptanal. Oxidation of this aldehyde mixture gives an industrially available isononanoic acid typically having a content of 3,5,5-trimethylhexanoic acid of about 90% (Ullmanns Encyklopädie der technischen Chemie, 4th Edition, 1975, Verlag Chemie, Volume 9, pages 143-145; EP 1 854 778 A1).
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Synthesis routes and methods II

Procedure details

0.2% Product of addition of 9 mols of ethylene oxide+10 mols of propylene oxide to nonylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common methods for producing isononanoic acid?

A1: this compound is primarily synthesized from 2-ethylhexanol through a multi-step process. This involves:

  1. Dehydration of 2-ethylhexanol to octene: 2-ethylhexanol is dehydrated in the presence of a catalyst to yield a mixture of octene isomers. [, , , , , , , , ]
  2. Hydroformylation to isononanal: The octene mixture undergoes hydroformylation with carbon monoxide and hydrogen, often catalyzed by transition metal complexes (e.g., rhodium), producing a mixture of isomeric isonanals. [, , , , , , , , ]
  3. Oxidation to this compound: The final step involves oxidizing the isononanal mixture to obtain this compound. [, , , , , , , , ]

Q2: Can tertiary isononanoic acids be produced from 2-ethylhexanol?

A2: Yes, a specific process exists for producing mixtures containing tertiary isononanoic acids from 2-ethylhexanol. This method involves reacting 2-ethylhexanol with concentrated formic acid and a strong Brønsted acid, typically sulfuric acid, at a controlled temperature (0 °C to 40 °C). [, ]

Q3: What is a key advantage of the water-soluble palladium-phosphine complex catalyst in this compound production?

A3: Utilizing a water-soluble palladium-phosphine complex catalyst for 1-octylene carbonylation offers a significant advantage: easy separation of the product organic phase (containing pelargonic acid and this compound) from the catalyst water phase. This minimizes catalyst contamination, reduces costs, and facilitates continuous catalyst recycling. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C9H18O2, and its molecular weight is 158.24 g/mol.

Q5: Is there a simple method for synthesizing isononanoyl chloride from this compound?

A5: Yes, a straightforward method exists for synthesizing isononanoyl chloride. This involves reacting bischloromethyl (trichloromethyl) carbonic ester with this compound in the presence of an organic amine catalyst at elevated temperatures (20 °C to 150 °C). Subsequent vacuum distillation yields high-purity isononanoyl chloride. []

Q6: What are some common applications of this compound and its derivatives?

A6: this compound and its derivatives are versatile compounds with applications in various industries:

  • Plasticizers: this compound esters, particularly with 2-ethylhexanol, are widely used as plasticizers for thermoplastic polymers, enhancing their flexibility and workability. [, , , ]
  • Lubricants: this compound esters find use in lubricant formulations, particularly in refrigeration systems. For example, ester compounds derived from this compound, neopentanoic acid, and polyhydric alcohols exhibit excellent compatibility with refrigerants, thermal stability, and low-temperature fluidity, making them suitable for refrigeration lubricant compositions. []
  • Coatings and Resins: this compound is employed in the production of alkyd resins, which are essential components of paints and coatings. Specifically, mixed fatty acid-modified alkyd resins incorporating this compound demonstrate good hardness, flexibility, and solvent release properties, making them suitable for matt coatings, especially in furniture applications. []
  • Corrosion Inhibitors: this compound, in combination with other components like dicarboxylic acids, aromatic amides, and hydroxybenzoic acid esters, forms effective vapor phase corrosion inhibitors, protecting metallic surfaces from corrosion. []
  • Cosmetic Formulations: Certain esters of this compound, like isononyl isononanoate, are utilized in cosmetic compositions for their emollient and texture-enhancing properties. []

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